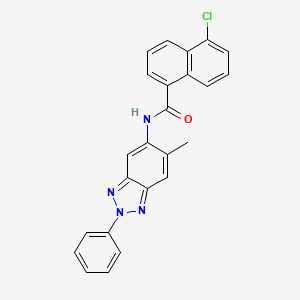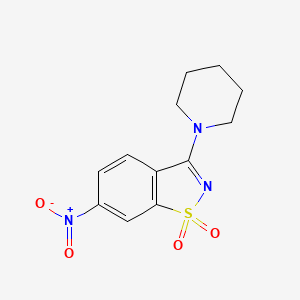![molecular formula C23H26N2O2 B11565199 7'-Ethoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11565199.png)
7'-Ethoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone. The reaction is usually carried out in ethanol (EtOH) under reflux conditions for about an hour. This results in the formation of the 1,3-oxazine ring, yielding the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, anti-inflammatory, and antioxidant agent.
Materials Science: Its unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been studied for its interactions with various biological targets, including serotonin receptors.
Mechanism of Action
The mechanism of action of 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as serotonin receptors. It acts as an antagonist, blocking the receptor and preventing the usual biological response. This interaction can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
Uniqueness
What sets 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] apart is its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C23H26N2O2/c1-2-26-21-13-9-12-18-20-16-19(17-10-5-3-6-11-17)24-25(20)23(27-22(18)21)14-7-4-8-15-23/h3,5-6,9-13,20H,2,4,7-8,14-16H2,1H3 |
InChI Key |
ZWDPDGKPAMSNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11565120.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11565126.png)

![(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11565130.png)

![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11565133.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11565161.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11565162.png)
![2-Methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11565168.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565169.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B11565176.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565181.png)
